ethyl 3-[({3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazol-5-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 3-{3-[(4-ETHOXYPHENYL)SULFAMOYL]-1H-PYRAZOLE-5-AMIDO}BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{3-[(4-ETHOXYPHENYL)SULFAMOYL]-1H-PYRAZOLE-5-AMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.
Sulfonamide formation: The pyrazole derivative is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Amidation: The resulting sulfonamide is then coupled with ethyl 3-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{3-[(4-ETHOXYPHENYL)SULFAMOYL]-1H-PYRAZOLE-5-AMIDO}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
ETHYL 3-{3-[(4-ETHOXYPHENYL)SULFAMOYL]-1H-PYRAZOLE-5-AMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which ETHYL 3-{3-[(4-ETHOXYPHENYL)SULFAMOYL]-1H-PYRAZOLE-5-AMIDO}BENZOATE exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-{3-[(4-METHOXYPHENYL)SULFAMOYL]-1H-PYRAZOLE-5-AMIDO}BENZOATE
- ETHYL 3-{3-[(4-PHENOXY)SULFAMOYL]-1H-PYRAZOLE-5-AMIDO}BENZOATE
Uniqueness
ETHYL 3-{3-[(4-ETHOXYPHENYL)SULFAMOYL]-1H-PYRAZOLE-5-AMIDO}BENZOATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents on the aromatic ring.
Properties
Molecular Formula |
C21H22N4O6S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 3-[[5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22N4O6S/c1-3-30-17-10-8-15(9-11-17)25-32(28,29)19-13-18(23-24-19)20(26)22-16-7-5-6-14(12-16)21(27)31-4-2/h5-13,25H,3-4H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
DZFWCLQAIAPZKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)NC3=CC=CC(=C3)C(=O)OCC |
Origin of Product |
United States |
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